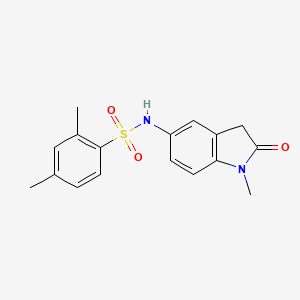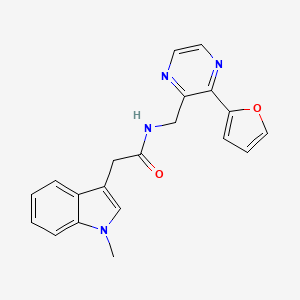![molecular formula C7H11Cl2N5O B2734480 (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride CAS No. 2309750-82-9](/img/structure/B2734480.png)
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2309750-82-9 . It has a molecular weight of 252.1 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N5O.2ClH/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7;;/h2-3H,4,8H2,1H3;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.1 . The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Targeting 5-HT Receptors in Anxiety and Depression Treatment
Studies have explored the role of 5-HT(1A) receptors in the pathophysiology and treatment of anxiety and depression, highlighting the potential of selective antagonists in novel drug development. For instance, one research investigated the in vivo occupancy of 5-HT(1A) receptors in the human brain by DU 125530, a compound showing promise for anxiety and mood disorders treatment, using Positron Emission Tomography (PET) to demonstrate high receptor occupancy at doses with minimal acute side effects (E. Rabiner et al., 2002).
Investigating Environmental Contaminants
Research on phenolic and methoxylated organohalogen contaminants (OHCs) in the diet has revealed their differential partitioning between breast milk and serum, suggesting variable exposure and pharmacokinetic routes. This study underscores the significance of understanding dietary exposure to such contaminants for health risk assessments (Y. Fujii et al., 2014).
Drug Metabolism and Excretion Studies
The metabolism and excretion of BMS-690514, an inhibitor targeting multiple growth factor receptors, have been thoroughly investigated, indicating extensive metabolism and elimination through both bile and urine in humans. Such studies are crucial for the development of treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (L. Christopher et al., 2010).
Pharmacokinetics in Malaria Treatment
Research on Pyronaridine, an antimalarial drug, highlights its pharmacokinetics in patients, demonstrating rapid absorption and extensive tissue distribution, which is vital for improving drug formulation and enhancing bioavailability for effective malaria treatment (Z. Feng et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7;;/h2-3H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQDMBRNPBYROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CN)C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B2734412.png)
![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)
![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)